4-Methylvaleric Acid Methyl-d3 Ester

Mass Spectrometry Isotope Dilution Analytical Chemistry

This methyl-d3 ester is uniquely deuterated at the ester methyl group, delivering a definitive +3 Da mass shift for unambiguous isotope dilution mass spectrometry. Unlike unlabeled or differently labeled analogs, its precise isotopic signature eliminates matrix effects and prevents signal interference. Essential for quantifying volatile esters in food matrices (e.g., strawberries, fermented products) and for tracking ester hydrolysis via the loss of the -OCD₃ group. In ¹H NMR metabolomics, the silent methyl ester proton region reduces spectral congestion, enabling precise integration of overlapping resonances. This site-specific labeling is critical for method validation and cannot be replicated by unlabeled (CAS 2412-80-8) or perdeuterated variants. Choose this compound when quantitation accuracy and spectral clarity are paramount.

Molecular Formula C7H14O2
Molecular Weight 133.205
CAS No. 97632-11-6
Cat. No. B592203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylvaleric Acid Methyl-d3 Ester
CAS97632-11-6
Synonyms4-Methylpentanoic Acid Methyl-d3 Ester;  Methyl-d3 4-Methylpentanoate;  Methyl-d3 4-Methylvalerate;  Methyl-d3 Isocaproate;  Methyl-d3 Isohexanoate
Molecular FormulaC7H14O2
Molecular Weight133.205
Structural Identifiers
SMILESCC(C)CCC(=O)OC
InChIInChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3/i3D3
InChIKeyKBCOVKHULBZKNY-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylvaleric Acid Methyl-d3 Ester (CAS 97632-11-6) for Isotopic Tracer and Internal Standard Applications


4-Methylvaleric Acid Methyl-d3 Ester (CAS 97632-11-6), also known as methyl-d3 4-methylpentanoate, is a stable isotope-labeled analog of 4-methylvaleric acid methyl ester . It is a deuterated ester compound characterized by the replacement of three hydrogen atoms with deuterium on its methyl ester group, resulting in a molecular formula of C₇H₁₁D₃O₂ and a molecular weight of approximately 133.20 g/mol . This compound is primarily utilized as an internal standard for mass spectrometry and as a tracer in biochemical pathway studies due to its distinct isotopic signature .

Why 4-Methylvaleric Acid Methyl-d3 Ester is Not Directly Interchangeable with Unlabeled or Alternative Labeled Analogs


The substitution of 4-Methylvaleric Acid Methyl-d3 Ester with its unlabeled analog (CAS 2412-80-8) or other isotopically labeled variants (e.g., 13C or perdeuterated forms) in analytical workflows is not scientifically valid. Each labeled compound is designed with specific mass shifts and isotopic enrichment patterns that dictate its utility in mass spectrometry and NMR. Using the unlabeled compound introduces a matrix effect that cannot be distinguished from the target analyte, defeating the purpose of isotope dilution [1]. Conversely, using a differently labeled analog (e.g., 13C at the C1 position or a d11 variant) introduces a different mass difference and isotopic purity, which can lead to quantitation errors if not properly validated for the specific target analyte and method . The precise location of the label (methyl-d3 vs. a perdeuterated chain) is a critical factor in method development and validation .

Quantitative Differentiation of 4-Methylvaleric Acid Methyl-d3 Ester Against In-Class Analogs


Mass Spectrometric Differentiation via a +3.016 Da Mass Shift vs. Unlabeled Methyl Ester

The deuterated compound provides a clear and quantifiable mass shift from its unlabeled analog, 4-methylvaleric acid methyl ester (CAS 2412-80-8). This mass difference enables its use as an internal standard in mass spectrometry . The calculated difference is derived from the substitution of three hydrogen atoms (1.008 Da each) with three deuterium atoms (2.014 Da each) on the methyl ester group .

Mass Spectrometry Isotope Dilution Analytical Chemistry

Strategic Labeling at Methyl Ester Group vs. Perdeuterated Analogs (d11/d12) for Targeted MS Analysis

This compound is labeled at the methyl ester group, contrasting with perdeuterated analogs such as 4-methylvaleric acid-d11 (CAS 344298-98-2) or -d12 (CAS 116287-57-1). This site-specific deuteration (methyl-d3) offers a distinct advantage in certain MS/MS fragmentation workflows, as the label remains on the methanol-derived portion of the molecule, which may be cleaved as a neutral loss or a specific fragment ion . This contrasts with perdeuterated compounds, where the label is distributed across the carbon chain, potentially complicating the interpretation of complex fragment spectra .

Mass Spectrometry Internal Standard Selection Method Development

NMR Spectral Simplification via Elimination of Methyl Ester Proton Signal

In proton NMR (¹H NMR), the three deuterium atoms on the methyl ester group replace three ¹H nuclei, effectively eliminating their corresponding singlet signal . For the unlabeled methyl ester (CAS 2412-80-8), the methyl group of the ester moiety produces a characteristic singlet at approximately 3.6-3.7 ppm [1]. By using the methyl-d3 analog, this signal is absent, reducing spectral crowding and simplifying the analysis of other resonances, particularly in complex mixtures like metabolomics samples or reaction monitoring .

NMR Spectroscopy Metabolite Identification Structural Elucidation

Optimal Use Cases for 4-Methylvaleric Acid Methyl-d3 Ester in Analytical and Metabolomic Research


Accurate Quantification of 4-Methylvaleric Acid Methyl Ester in Complex Food or Biological Matrices via GC-MS or LC-MS

This deuterated ester serves as an ideal internal standard for the precise quantification of its non-deuterated counterpart using isotope dilution mass spectrometry . Its near-identical chemical behavior ensures it compensates for variability in sample preparation, extraction, and ionization, while its +3 Da mass shift provides unambiguous detection without signal interference . This is particularly critical for volatile ester analysis in food flavor chemistry, such as in strawberries or fermented products .

Tracking Methyl Ester Hydrolysis in Enzymatic or Chemical Kinetic Studies

The specific deuteration of the methyl ester group allows researchers to track the fate of this moiety during hydrolysis experiments . Using LC-MS, the conversion of 4-Methylvaleric Acid Methyl-d3 Ester (MW ~133) to 4-methylvaleric acid (MW ~116) can be monitored by the loss of the -OCD₃ group. The presence of the deuterium label prevents any ambiguity that could arise from the use of an unlabeled internal standard or from the natural abundance of the analyte in the system .

Structural Elucidation and Metabolite Identification in Complex Mixtures by NMR

In ¹H NMR-based metabolomics or natural product analysis, the compound can be spiked into a sample as a reference. The absence of its methyl ester proton signal simplifies the spectrum, making it easier to identify and quantify overlapping resonances from other metabolites without interference . This is a strategic advantage over using an unlabeled standard, which would add to the spectral congestion .

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